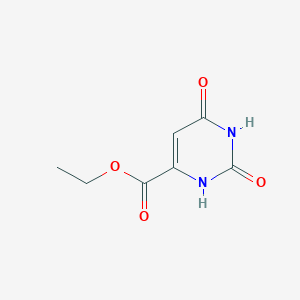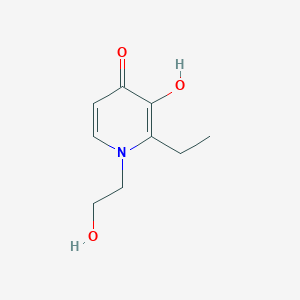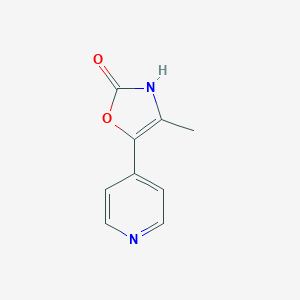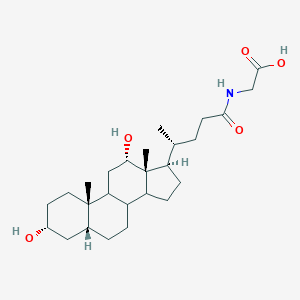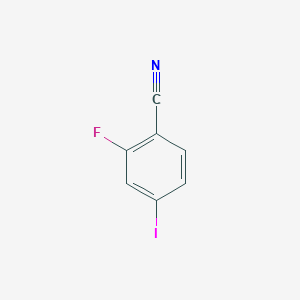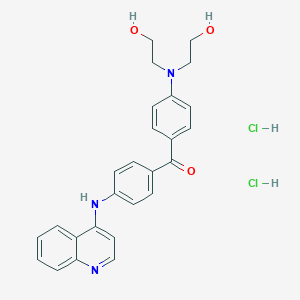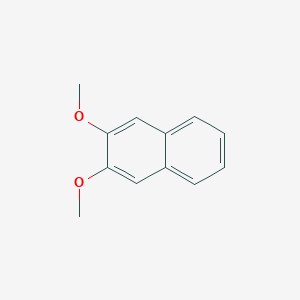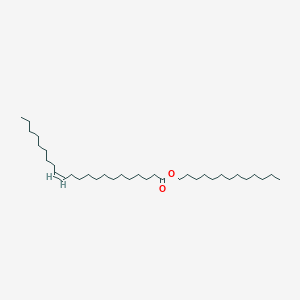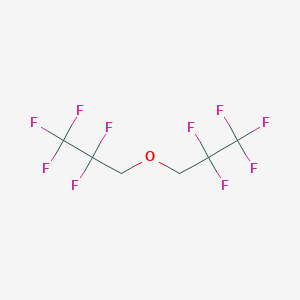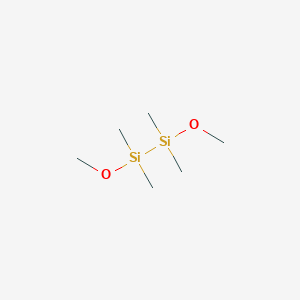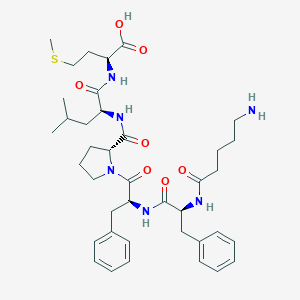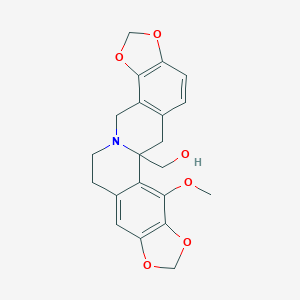
Zijinlongine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zijinlongine is a natural product that has been recently discovered and has shown great potential in the field of scientific research. It is a complex molecule that has been isolated from the roots of the plant Gastrodia elata Blume, which is commonly used in traditional Chinese medicine. Zijinlongine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of zijinlongine is not yet fully understood. However, it is believed that this molecule works by regulating various signaling pathways in the body. It has been found to interact with several proteins and enzymes, including the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Zijinlongine has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. It also has anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, zijinlongine has been found to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using zijinlongine in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects compared to synthetic compounds. Additionally, zijinlongine has been found to be relatively stable, which makes it easier to work with in the laboratory. However, one limitation of using zijinlongine in lab experiments is that it is a complex molecule, which makes it difficult to synthesize and manipulate.
Direcciones Futuras
There are several future directions for the study of zijinlongine. One area of interest is the development of new drugs based on this molecule. Zijinlongine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new therapies. Additionally, further research is needed to fully understand the mechanism of action of zijinlongine, which may lead to new insights into cellular signaling pathways. Finally, more studies are needed to explore the potential of zijinlongine as a natural product for use in traditional Chinese medicine.
Métodos De Síntesis
Zijinlongine is a complex molecule, and its synthesis is a challenging task. However, recent advancements in organic chemistry have made it possible to synthesize this molecule in the laboratory. The most commonly used method for synthesizing zijinlongine involves the use of a series of chemical reactions that mimic the natural biosynthesis pathway of the molecule.
Aplicaciones Científicas De Investigación
Zijinlongine has shown great potential in the field of scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study. Some of the areas where zijinlongine has been studied include neuroprotection, anti-inflammatory activity, and anti-tumor activity.
Propiedades
Número CAS |
133086-83-6 |
|---|---|
Nombre del producto |
Zijinlongine |
Fórmula molecular |
C21H21NO6 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(3-methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-yl)methanol |
InChI |
InChI=1S/C21H21NO6/c1-24-20-17-12(6-16-19(20)28-11-26-16)4-5-22-8-14-13(7-21(17,22)9-23)2-3-15-18(14)27-10-25-15/h2-3,6,23H,4-5,7-11H2,1H3 |
Clave InChI |
HTDCXQCQZYTCTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
SMILES canónico |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
Sinónimos |
zijinlongine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



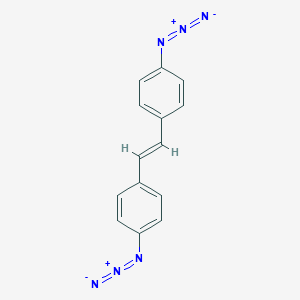
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
